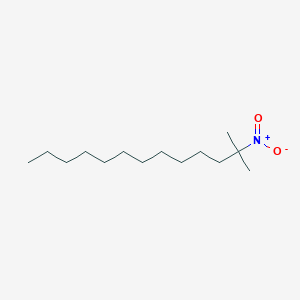
2-Methyl-2-nitrotridecane
Description
2-Methyl-2-nitrotridecane is a branched aliphatic nitro compound with the molecular formula C₁₃H₂₇NO₂. It features a 13-carbon chain, a methyl group (-CH₃), and a nitro group (-NO₂) both attached to the second carbon atom. This structure imparts unique physicochemical properties, including moderate polarity due to the nitro group and reduced crystallinity due to branching.
Key inferred properties:
Properties
CAS No. |
76173-38-1 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2-methyl-2-nitrotridecane |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15(16)17/h4-13H2,1-3H3 |
InChI Key |
BBWXXIOZKWWNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-nitrotridecane typically involves the nitration of 2-methyltridecane. This process can be achieved through the reaction of 2-methyltridecane with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to prevent over-nitration and ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-nitrotridecane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form nitroso derivatives or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Reduction: 2-Methyl-2-aminotridecane
Oxidation: 2-Methyl-2-nitrosotridecane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-2-nitrotridecane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitrotridecane involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules or participate in further chemical transformations. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Nitroalkanes vs. Nitroaromatics
- 2-Methyl-2-nitrotridecane (C₁₃H₂₇NO₂): Aliphatic nitro compound. The nitro group in aliphatic systems is less resonance-stabilized than in aromatic systems, leading to higher reactivity in reduction reactions (e.g., conversion to amines) .
- Nitrobenzene (C₆H₅NO₂): Aromatic nitro compound.
Branched vs. Linear Hydrocarbons
- 2-Methylnonadecane (C₂₀H₄₂): A branched alkane lacking functional groups. Branching lowers boiling points compared to linear isomers (e.g., 2-Methylnonadecane: ~345°C vs. n-nonadecane: ~330°C) .
- 2-Methyl-2-phenyltridecane (C₂₀H₃₄) : Features a phenyl group instead of a nitro group. The bulky phenyl substituent increases steric hindrance, reducing reactivity compared to nitro-substituted analogs .
Physical and Chemical Properties
Table 1: Comparative Data
*Data for this compound is extrapolated from analogs.
Key Observations:
- Polarity: The nitro group in this compound increases polarity compared to non-functionalized alkanes, enhancing solubility in polar organic solvents .
- Thermal Stability : Aliphatic nitro compounds like this compound are less thermally stable than nitroaromatics but safer to handle than nitrosoamines (e.g., N-Nitroso-di-n-propylamine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


